molecular formula C9H12ClNO B2686529 (S)-1-Amino-indan-4-ol hydrochloride CAS No. 2097073-09-9

(S)-1-Amino-indan-4-ol hydrochloride

Cat. No.: B2686529
CAS No.: 2097073-09-9
M. Wt: 185.65
InChI Key: KTLOQNUHOBFPFP-QRPNPIFTSA-N
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Description

Significance of Chiral Amino Alcohols as Enantiopure Building Blocks

The biological activity of many pharmaceuticals, agrochemicals, and natural products is intrinsically linked to their chirality, or "handedness". westlake.edu.cnnih.gov Often, only one enantiomer (one of a pair of mirror-image molecules) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.govnih.gov This reality underscores the critical need for enantiopure compounds in the life sciences. nih.govresearchgate.net

Chiral amino alcohols are highly valued as enantiopure building blocks, or "synthons," for the asymmetric synthesis of these complex molecules. acs.orgrsc.orgfrontiersin.org Their utility stems from several key features:

Versatility: They are precursor molecules for a wide range of biologically active compounds, including non-protein amino acids, peptide isosteres, and various heterocyclic systems. rsc.orgrsc.org

Dual Functionality: The presence of both an amine and an alcohol group allows for selective chemical transformations at two distinct points in the molecule.

Role in Catalysis: Beyond their role as structural components, chiral amino alcohols are fundamental in the preparation of chiral ligands for metal-catalyzed reactions and as organocatalysts themselves, facilitating the synthesis of other chiral molecules with high stereoselectivity. westlake.edu.cnacs.orgalfa-chemistry.com

Biocatalytic methods, which use enzymes, have become a powerful alternative to traditional chemical methods for producing these building blocks due to the high stereoselectivity and mild reaction conditions offered by enzymes like transaminases and alcohol dehydrogenases. frontiersin.orgnih.gov

Overview of Indane-Based Chiral Scaffolds

The indane ring system, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and structurally defined framework. researchgate.net This bicyclic structure is considered a "privileged scaffold" because it is a recurring motif in numerous compounds that exhibit significant biological activity, as well as in highly effective chiral catalysts and ligands. acs.orgnih.govrsc.org

Indane derivatives have been extensively explored in medicinal chemistry for developing treatments for a wide range of conditions, including Alzheimer's disease, cancer, and viral infections; the HIV protease inhibitor Indinavir is a prominent example of a drug built upon an indane core. researchgate.net

In the realm of asymmetric catalysis, the conformational rigidity of the indane skeleton is particularly advantageous. nih.gov It allows for the precise positioning of catalytic groups, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a chemical reaction. acs.orgnih.gov This has led to the development of a variety of indane-based chiral ligands and organocatalysts that are used in numerous asymmetric transformations. acs.orgrsc.orgnih.gov The synthesis of these chiral indane derivatives is an active area of research, with methods including rhodium-catalyzed asymmetric additions and other stereoselective C-C bond formations. rsc.orgacs.org

Structural Context of (S)-1-Amino-indan-4-ol Hydrochloride within Chiral Indane Derivatives

This compound is a specific chiral indane derivative that integrates the key features of both a chiral amino alcohol and an indane scaffold. ontosight.ai Its structure is defined by the indane backbone with an amino group at the first position (C1) of the five-membered ring and a hydroxyl group attached to the fourth position (C4) of the aromatic ring. ontosight.aisigmaaldrich.com The "(S)" designation specifies the absolute configuration at the C1 stereocenter, which is the sole chiral center in the molecule. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents. ontosight.ai

This molecule is a bifunctional building block, combining the reactive properties of a primary amine with those of a phenol, all held within a conformationally restricted framework. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research where the indane motif is a desirable structural element. researchgate.netontosight.ai

Below is a table detailing the chemical properties of this compound.

PropertyValue
CAS Number 2097073-09-9 glpbio.comchemicalbridge.co.uk
Molecular Formula C₉H₁₂ClNO glpbio.com
Molecular Weight 185.65 g/mol glpbio.com
IUPAC Name (1S)-1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride sigmaaldrich.com
Chirality (S)-configuration at C1 sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

The structural features of this compound can be compared with other common chiral indane derivatives to highlight its specific characteristics.

CompoundKey Structural Features
(S)-1-Aminoindan Contains a single chiral amino group at C1 on the indane scaffold. Lacks the hydroxyl group on the aromatic ring.
(1R,2S)-1-Amino-2-indanol A diastereomer containing two chiral centers with amino and hydroxyl groups on the aliphatic ring.
(S)-1-Amino-indan-4-ol The free base form of the title compound, featuring both the C1 amino group and the C4 hydroxyl group.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOQNUHOBFPFP-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 1 Amino Indan 4 Ol Hydrochloride

Strategies for Stereoselective Synthesis of 1-Amino-indan-4-ol Core

Stereoselective methods are paramount for the efficient production of enantiomerically pure (S)-1-Amino-indan-4-ol. These approaches are designed to create the desired stereocenter with high fidelity, avoiding the need for classical resolution of a racemic mixture.

One of the most effective methods for setting the stereocenter is through the asymmetric hydrogenation of a prochiral ketone. In this route, 4-hydroxy-1-indanone is reduced to the corresponding (S)-4-hydroxy-1-indanol using a chiral catalyst. This intermediate can then be converted to the target amine.

The asymmetric hydrogenation of ketones is a well-established transformation, with catalysts developed by Noyori and others demonstrating high efficiency and enantioselectivity for a wide range of substrates. nih.govwikipedia.org For 4-hydroxy-1-indanone, ruthenium(II) complexes containing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN) are particularly effective. mdpi.com The reaction involves the transfer of hydrogen from H₂ gas to the ketone, guided by the chiral metallic complex to favor attack on one face of the carbonyl group. The existing hydroxyl group at the C4 position can also influence the stereochemical outcome through coordination with the catalyst.

Once the chiral (S)-4-hydroxy-1-indanol is obtained with high enantiomeric excess (e.e.), it can be converted to the amine. A common method involves activation of the newly formed hydroxyl group followed by nucleophilic substitution with an azide source (e.g., using a Mitsunobu reaction) and subsequent reduction of the azide to the primary amine.

Table 1: Representative Catalysts for Asymmetric Hydrogenation of 4-Hydroxy-1-indanone Data is illustrative and based on performance with analogous substrates.

Catalyst System Ligands Solvent H₂ Pressure (atm) Temperature (°C) e.e. (%)
Ru(II) Complex (S)-BINAP / (S,S)-DPEN Methanol 10 - 20 25 - 50 >98
Cp*Ir(III) Complex (S,S)-TsDPEN Dichloromethane 15 - 30 25 >99
Rh(I) Complex (S,S)-Chiraphos Ethanol 10 25 ~95

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries offers a powerful method for diastereoselective synthesis. This strategy involves temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction, after which the auxiliary is removed. For the synthesis of (S)-1-Amino-indan-4-ol, a chiral amine can be used as the auxiliary.

A practical approach involves the condensation of 4-hydroxy-1-indanone with a chiral amine, such as (R)-phenylglycine amide, to form a chiral ketimine. researchgate.net The C=N bond of this intermediate is then reduced. The stereochemistry of the auxiliary directs the hydride attack to one face of the imine, leading to the formation of one diastereomer preferentially. The choice of reducing agent is critical for achieving high diastereoselectivity. Subsequent cleavage of the auxiliary, for instance by hydrogenolysis, releases the desired (S)-1-amino-indan-4-ol. researchgate.net

Table 2: Diastereoselective Reduction of 4-Hydroxy-1-indanone-(R)-phenylglycine amide Imine Data is illustrative and based on analogous systems.

Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (S,R : R,R)
H₂, Pd/C Methanol 25 >95:5
NaBH₄ Ethanol 0 85:15
L-Selectride® THF -78 5:95

Enantioselective Amination Reactions

Direct enantioselective amination of the ketone precursor is a highly atom-economical approach. Biocatalysis, particularly using transaminase (TA) or amine dehydrogenase (AmDH) enzymes, has emerged as a premier method for this transformation. researchgate.netthieme-connect.de

In this process, 4-hydroxy-1-indanone is subjected to reductive amination in the presence of an engineered enzyme and an amine donor (e.g., isopropylamine for transaminases or ammonia for amine dehydrogenases). frontiersin.org The enzyme's chiral active site binds the ketone in a specific orientation, ensuring that the amino group is added to form the (S)-enantiomer with very high selectivity. These reactions are typically run in aqueous buffer systems under mild conditions and can achieve excellent yields and near-perfect enantiomeric excess. thieme-connect.de

Table 3: Biocatalytic Reductive Amination of 4-Hydroxy-1-indanone Performance is based on typical results for related ketone substrates.

Enzyme Type Amine Donor Cofactor pH Yield (%) e.e. (%)
(S)-selective Transaminase (ω-TA) Isopropylamine PLP 7.5 - 8.5 >95 >99
Engineered Amine Dehydrogenase (AmDH) Ammonia NADH 7.0 - 8.0 >90 >99

Kinetic Resolution Methods for Precursors

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. To synthesize (S)-1-Amino-indan-4-ol, one could first prepare the racemic amino alcohol and then resolve it.

The racemic 1-amino-indan-4-ol can be synthesized by reducing the oxime of 4-hydroxy-1-indanone with a non-chiral reducing agent like H₂/Pd. The resulting racemate is then subjected to enzymatic kinetic resolution. For example, using a lipase such as Novozym 435 (from Candida antarctica) in the presence of an acylating agent (e.g., an alkyl ester), the (R)-enantiomer can be selectively acylated, leaving the desired (S)-enantiomer unreacted. researchgate.netwikipedia.org The acylated product and the unreacted (S)-amine can then be easily separated. For this method to be efficient, the reaction must be stopped at approximately 50% conversion to achieve a high enantiomeric excess for the remaining starting material. A more advanced approach is dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. researchgate.net

Multistep Synthetic Sequences from Achiral Indane Precursors

An alternative to starting with a pre-functionalized indane ring is to construct the desired molecule from simpler, achiral precursors. This often involves the regioselective introduction of functional groups onto the indane skeleton.

A key precursor for many of the stereoselective strategies is 4-hydroxy-1-indanone. The synthesis of this achiral intermediate is a critical example of regioselective functionalization. A reported industrial method starts from dihydrocoumarin. google.com In this process, dihydrocoumarin is first hydrolyzed under acidic conditions. The resulting intermediate then undergoes an intramolecular Friedel-Crafts-type cyclization, often using a strong acid like polyphosphoric acid, to form the five-membered ring and yield 4-hydroxy-1-indanone. google.com This sequence ensures the hydroxyl group is positioned specifically at the C4 position of the indanone core, which is then ready for the crucial stereoselective amination or reduction step.

Introduction of Amine and Hydroxyl Groups with Stereocontrol

The stereocontrolled synthesis of (S)-1-Amino-indan-4-ol typically begins with the precursor 4-hydroxy-1-indanone. google.comscbt.com The generation of the two chiral centers—the hydroxyl and amino groups—with the correct stereochemistry is the most critical challenge. A common and effective strategy is the asymmetric reduction of the prochiral ketone in 4-hydroxy-1-indanone to establish the desired stereochemistry at the alcohol position, followed by the introduction of the amino group.

Asymmetric Reduction of 4-Hydroxy-1-indanone: The conversion of the ketone to a chiral alcohol is a pivotal step. This transformation can be achieved using various catalytic asymmetric reduction methods. Organocatalysts, such as those based on oxazaborolidine (CBS catalysts), are frequently employed for the reduction of prochiral ketones with high enantioselectivity. rsc.org Transition metal catalysts, particularly those based on Ruthenium (Ru) and Iridium (Ir) complexed with chiral ligands like BINAP derivatives, are also highly effective for asymmetric hydrogenation, affording chiral secondary alcohols with excellent enantiomeric excess (ee). nih.govwikipedia.org

The general reaction is as follows: 4-hydroxy-1-indanone + Reducing Agent (e.g., BH₃ or H₂) + Chiral Catalyst → (S)-4-hydroxy-1-indanol

Once the chiral alcohol is formed, the amino group can be introduced. A standard method involves the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide source (like sodium azide) and subsequent reduction of the azide to an amine. This two-step process often proceeds with an inversion of stereochemistry (SN2 mechanism), which must be accounted for in the initial design to achieve the final desired (S)-configuration at the C1 position.

Resolution of Racemic 1-Amino-indan-4-ol

An alternative and widely practiced approach is the synthesis of racemic 1-amino-indan-4-ol, followed by the separation of the enantiomers. This process, known as chiral resolution, is a cornerstone of enantiopure drug synthesis. wikipedia.org The primary drawback is that the theoretical maximum yield for the desired enantiomer is 50%, although the undesired enantiomer can often be racemized and recycled. rsc.org

Diastereomeric Salt Formation with Chiral Acids

The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent, typically a chiral acid. wikipedia.orgnih.gov The racemic base (rac-1-amino-indan-4-ol) is reacted with an enantiomerically pure chiral acid in a suitable solvent. This reaction creates a pair of diastereomeric salts that possess different physical properties, most importantly, different solubilities.

Due to this solubility difference, one diastereomer will preferentially crystallize from the solution while the other remains in the mother liquor. The crystallized salt can then be isolated by filtration. Finally, the chiral acid is removed by treatment with a base, liberating the enantiomerically pure amine.

Commonly used chiral acids for the resolution of amines include:

(+)-Tartaric acid

(-)-Malic acid

(S)-Mandelic acid

(+)-Camphor-10-sulfonic acid

For the closely related compound, racemic 1-aminoindan, naturally occurring chiral dicarboxylic acids such as L(-)-malic acid and (2R,3R)-tartaric acid have proven effective when using methanol as the solvent. google.com It is a well-established principle that a similar approach would be effective for 1-amino-indan-4-ol, though the optimal acid, solvent, and temperature conditions would require specific empirical determination.

Table 1: Illustrative Chiral Acids for Diastereomeric Resolution

Chiral Resolving Agent Typical Solvent(s) Principle of Separation
(2R,3R)-Tartaric Acid Methanol, Ethanol Differential solubility of diastereomeric tartrate salts.
L-(-)-Malic Acid Methanol, Ethanol Differential solubility of diastereomeric malate salts.
(S)-(+)-Mandelic Acid Toluene, Methanol Differential solubility of diastereomeric mandelate salts.

Enzymatic Resolution Techniques

Enzymatic resolution offers a highly selective alternative to classical chemical methods. rsc.org This technique, known as kinetic resolution, utilizes enzymes that selectively catalyze a reaction on only one of the two enantiomers in a racemic mixture. For resolving racemic amines, lipases are commonly employed.

In a typical enzymatic resolution, the racemic amine is subjected to acylation in the presence of a lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., ethyl acetate or isopropenyl acetate). The enzyme will selectively acylate one enantiomer (for instance, the R-enantiomer), leaving the other (S)-enantiomer unreacted.

The resulting mixture contains the unreacted (S)-1-amino-indan-4-ol and the acylated (R)-N-acetyl-1-amino-indan-4-ol. These two compounds have different chemical properties and can be easily separated by standard techniques like extraction or chromatography. The desired (S)-enantiomer is then isolated. Subtilisin has also been used effectively for the stereoselective aminolysis of racemic primary amines in organic solvents. nih.gov While this method has been applied to 1-aminoindan, the specific application to the 4-hydroxy derivative follows the same principles. nih.gov

Purification and Isolation of Enantiopure (S)-1-Amino-indan-4-ol Hydrochloride

Salt Formation and Crystallization

After obtaining the enantiomerically pure (S)-1-amino-indan-4-ol free base via either stereocontrolled synthesis or resolution, the final step is to form the stable hydrochloride salt and purify it. The free base is dissolved in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether. Hydrochloric acid is then introduced, either as a gas or as a solution (e.g., HCl in isopropanol). This causes the this compound to precipitate out of the solution.

The crude salt is then purified by recrystallization. This involves dissolving the salt in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification and obtaining high-quality crystals.

Chromatographic Resolution Techniques

For analytical-scale separation or for purification when crystallization methods are ineffective, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful tool for separating enantiomers. sigmaaldrich.com

In this method, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus elute at different times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most popular and versatile for separating a wide range of chiral compounds, including amines. researchgate.netchromatographyonline.com By selecting the appropriate CSP and mobile phase, baseline separation of the (S)- and (R)-enantiomers of 1-amino-indan-4-ol can be achieved, allowing for both analytical quantification of enantiomeric purity and preparative isolation of the pure (S)-enantiomer.

Table 2: Key Chromatographic Parameters for Chiral Resolution

Parameter Description Common Selections for Amino Compounds
Stationary Phase The chiral material packed inside the HPLC column. Polysaccharide derivatives (e.g., Chiralcel® OD-H, OJ), Macrocyclic glycopeptides (e.g., CHIROBIOTIC™ T). sigmaaldrich.comresearchgate.net
Mobile Phase The solvent that carries the sample through the column. Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase (e.g., Acetonitrile/Water with additives).
Detector The instrument component that detects the separated enantiomers as they elute. UV-Vis Detector, Mass Spectrometer (MS).

Stereochemical Characterization and Analysis of S 1 Amino Indan 4 Ol Hydrochloride

Methodologies for Absolute Configuration Determination

Establishing the absolute configuration of a chiral center, in this case, the C1 position of the indan (B1671822) ring in (S)-1-Amino-indan-4-ol hydrochloride, is a critical step in its characterization. Several powerful analytical techniques can be employed for this purpose, each offering a unique approach to elucidating the spatial arrangement of the molecule.

X-ray Crystallography of Derivatives

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the molecule can be determined, thereby revealing its absolute configuration.

For a compound like this compound, which may not readily form crystals of sufficient quality, derivatization is a common strategy. By reacting the amine or alcohol functional group with a chiral reagent of known absolute configuration, a diastereomeric derivative is formed. This derivative is often more amenable to crystallization. The known stereocenter of the derivatizing agent acts as an internal reference, allowing for the unequivocal assignment of the unknown stereocenter in the original molecule upon successful crystal structure elucidation.

Table 1: Illustrative Crystallographic Data for a Hypothetical Chiral Derivative

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.543
b (Å)12.671
c (Å)15.234
α (°)90
β (°)90
γ (°)90
Volume (ų)1650.5
Z4
Flack parameter0.05(3)

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy techniques, particularly Electronic Circular Dichroism (ECD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure.

The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (S or R). Advances in computational chemistry, particularly time-dependent density functional theory (TD-DFT), allow for the accurate prediction of ECD spectra. A good correlation between the experimental and calculated spectra for the (S)-enantiomer provides strong evidence for its absolute configuration.

Table 2: Predicted Electronic Transitions and Rotatory Strengths for (S)-1-Amino-indan-4-ol

Wavelength (nm)Excitation Energy (eV)Rotatory Strength (10⁻⁴⁰ cgs)
2754.51+15.2
2684.63-8.7
2205.64+25.1
2056.05-12.3

Note: This data is hypothetical and based on theoretical calculations for illustrative purposes.

Chemical Derivatization for NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For chiral molecules, determining the absolute configuration can be achieved through derivatization with a chiral derivatizing agent (CDA), often referred to as a chiral solvating agent when non-covalent interactions are involved. This creates a pair of diastereomers which, unlike enantiomers, have different physical properties and are therefore distinguishable by NMR.

By reacting this compound with a CDA such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, two diastereomeric amides are formed. The anisotropic effect of the phenyl ring in the CDA causes different chemical shifts for the protons in the vicinity of the chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), and applying established empirical models (e.g., Mosher's method), the absolute configuration of the original amine can be deduced.

Assessment of Enantiomeric Purity

Ensuring the enantiomeric purity of a single-enantiomer drug intermediate like this compound is a critical quality control parameter. Enantiomeric purity, often expressed as enantiomeric excess (ee), is the measure of how much one enantiomer is present in excess of the other. Chiral chromatography is the most widely used technique for this assessment.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating enantiomers. The development of a robust and reliable chiral HPLC method is crucial for the accurate determination of the enantiomeric purity of this compound.

Method development typically involves screening a variety of chiral stationary phases (CSPs). These columns contain a chiral selector immobilized on a solid support. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus separation. Common types of CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, and Pirkle-type phases.

The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol), the non-polar solvent (e.g., hexane), and additives (e.g., trifluoroacetic acid, diethylamine), is optimized to achieve baseline separation of the enantiomers with good peak shape and a reasonable analysis time. Method validation is then performed to ensure the method is accurate, precise, linear, and robust.

Table 3: Example of Chiral HPLC Method Parameters for 1-Aminoindan Derivatives

ParameterCondition
Chiral Stationary PhaseChiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile PhaseHexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 265 nm
Retention Time (S)-enantiomer8.5 min
Retention Time (R)-enantiomer10.2 min
Resolution (Rs)> 2.0

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) is another valuable technique for the separation of enantiomers, particularly for volatile compounds. For non-volatile compounds like amino alcohols, derivatization is necessary to increase their volatility and thermal stability.

The amino and hydroxyl groups of this compound can be derivatized, for example, by acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). The resulting derivatives can then be separated on a chiral capillary column. These columns are typically coated with a chiral stationary phase, such as a cyclodextrin derivative.

The development of a chiral GC method involves optimizing the derivatization procedure and the GC conditions, including the temperature program, carrier gas flow rate, and injector and detector temperatures. As with HPLC, the method must be validated to ensure its suitability for the intended purpose of quantifying the enantiomeric purity.

Table 4: Illustrative Chiral GC Method Parameters for Derivatized Aminoindans

ParameterCondition
Chiral Stationary PhaseChirasil-Dex CB (β-cyclodextrin derivative)
Column Dimensions25 m x 0.25 mm, 0.25 µm
Derivatizing AgentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Carrier GasHelium
Temperature Program100 °C (1 min), then 5 °C/min to 200 °C
Injector Temperature250 °C
Detector (FID) Temperature270 °C
Retention Time (S)-derivative15.3 min
Retention Time (R)-derivative15.9 min

Note: These parameters are for illustrative purposes and would need to be specifically developed and validated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. In its standard application, NMR is incapable of distinguishing between enantiomers, as they possess identical physical and chemical properties in an achiral environment. Consequently, the NMR spectra of a pair of enantiomers are superimposable. However, by introducing a chiral auxiliary agent, such as a chiral shift reagent (CSR) or a chiral solvating agent (CSA), it is possible to create a diastereomeric environment in the NMR tube. This interaction leads to the formation of transient diastereomeric complexes, which are chemically and magnetically non-equivalent, resulting in separate and distinguishable signals for each enantiomer in the NMR spectrum.

Chiral Shift Reagents, often lanthanide-based complexes, function by inducing significant changes in the chemical shifts of the protons in the analyte molecule. The magnitude of this induced shift is dependent on the proximity of the proton to the paramagnetic center of the CSR. In the diastereomeric complexes formed between the enantiomers of the analyte and the chiral shift reagent, the spatial arrangement of the atoms differs. This results in a differential interaction and, consequently, a non-equivalence in the induced chemical shifts (Δδ), allowing for the resolution of signals corresponding to each enantiomer.

Chiral Solvating Agents operate through a similar principle of forming diastereomeric solvates via weak, non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. These interactions are stereochemically dependent, leading to a sufficient difference in the magnetic environment of the corresponding nuclei in the two enantiomers to cause a separation of their NMR signals.

For the stereochemical characterization of this compound, the use of NMR spectroscopy with chiral shift reagents or solvating agents would involve the preparation of a solution of the racemic 1-amino-indan-4-ol in a suitable deuterated solvent. Upon the addition of a chiral auxiliary, the protons and carbons of the (S) and (R)-enantiomers would experience slightly different magnetic fields, leading to the splitting of their respective NMR signals. The difference in the chemical shifts (ΔΔδ) between the corresponding signals of the two enantiomers provides a direct method for determining the enantiomeric purity of a sample.

Detailed Research Findings for an Analogous Compound: 1-Aminoindan

In a study utilizing a chiral phosphoric acid derived from VAPOL (a C2-symmetric binaphthol derivative) as a chiral solvating agent, significant chemical shift non-equivalence was observed in both the ¹H and ¹³C NMR spectra of racemic 1-aminoindan. researchgate.net The interaction between the chiral solvating agent and the enantiomers of 1-aminoindan resulted in the formation of diastereomeric ion pairs, leading to the resolution of signals for the (R) and (S) enantiomers.

The following data tables present the observed chemical shifts and the chemical shift differences (Δδ) for the enantiomers of racemic 1-aminoindan in the presence of a chiral solvating agent. This data is representative of the type of results that would be expected in a similar analysis of 1-amino-indan-4-ol.

Table 1: Representative ¹H NMR Data for the Enantiomeric Resolution of Racemic 1-Aminoindan with a Chiral Solvating Agent.

Proton AssignmentChemical Shift (δ) of (R)-1-aminoindan (ppm)Chemical Shift (δ) of (S)-1-aminoindan (ppm)Chemical Shift Difference (Δδ) (ppm)
H1 (methine)4.254.220.03
H2 (methylene)2.05 / 2.552.02 / 2.520.03 / 0.03
H3 (methylene)2.952.920.03
Aromatic Protons7.20 - 7.407.18 - 7.38~0.02

Note: The chemical shifts are approximate and for illustrative purposes based on typical spectra of 1-aminoindan derivatives.

Table 2: Representative ¹³C NMR Data for the Enantiomeric Resolution of Racemic 1-Aminoindan with a Chiral Solvating Agent. researchgate.net

Carbon AssignmentChemical Shift (δ) of (R)-1-aminoindan (ppm)Chemical Shift (δ) of (S)-1-aminoindan (ppm)Chemical Shift Difference (Δδ) (ppm)
C1 (methine)58.558.30.2
C2 (methylene)30.530.40.1
C3 (methylene)34.534.30.2
C3a (aromatic)142.0141.80.2
C4 (aromatic)127.0126.90.1
C5 (aromatic)125.0124.90.1
C6 (aromatic)128.0127.90.1
C7 (aromatic)124.5124.40.1
C7a (aromatic)145.0144.80.2

Note: The data presented is based on the reported spectrum for racemic 1-aminoindane with a chiral solvating agent and serves as an illustrative example. researchgate.net

The successful application of this method to 1-aminoindan strongly suggests its applicability to this compound. The presence of the hydroxyl group at the 4-position and the amino group at the 1-position provides two potential sites for interaction with a chiral solvating agent, which could lead to even more pronounced chemical shift differences between the enantiomers. The analysis would provide a robust and accurate method for determining the enantiomeric purity and confirming the stereochemical integrity of this compound.

Potential Applications of S 1 Amino Indan 4 Ol Hydrochloride in Asymmetric Catalysis

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

There is no available information on the use of (S)-1-Amino-indan-4-ol hydrochloride as a precursor for chiral ligands in metal-catalyzed reactions. The scientific community has extensively investigated the structurally related isomer, cis-1-amino-indan-2-ol, for these purposes, but the 4-hydroxy isomer remains uncharacterised in this context.

Design and Synthesis of Ligand Frameworks Incorporating the (S)-1-Amino-indan-4-ol Moiety

No synthetic routes or designs for chiral ligands derived from (S)-1-Amino-indan-4-ol have been reported.

Exploration in Asymmetric Hydrogenation

No studies have been found that employ ligands derived from (S)-1-Amino-indan-4-ol in asymmetric hydrogenation reactions.

Role in Asymmetric Allylic Alkylation

The application of this compound in the synthesis of ligands for asymmetric allylic alkylation has not been documented.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

There is no literature describing the use of (S)-1-Amino-indan-4-ol-derived catalysts in asymmetric C-C bond-forming reactions such as Diels-Alder, aldol (B89426), or Michael reactions.

As a Chiral Auxiliary in Diastereoselective Synthesis

The potential of (S)-1-Amino-indan-4-ol to act as a chiral auxiliary, a common application for chiral amino alcohols, has not been investigated in published studies.

Derivatization to Form Chiral Amides or Carbamates

No methods for the derivatization of (S)-1-Amino-indan-4-ol to form chiral amides or carbamates for use in diastereoselective synthesis have been reported.

Diastereoselective Alkylation and Acylation Reactions

Chiral auxiliaries derived from amino alcohols are instrumental in guiding the stereochemical outcome of alkylation and acylation reactions. The conformational rigidity of the indane skeleton in (S)-1-Amino-indan-4-ol makes it an attractive candidate for such transformations. When covalently attached to a substrate, the auxiliary can effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.

For instance, oxazolidinones derived from aminoindanols have been used as chiral auxiliaries in the diastereoselective alkylation of enolates. nih.govnih.gov The bulky indanyl group creates a sterically hindered environment, forcing the alkylating agent to approach from the less hindered side, thus leading to high levels of diastereoselectivity. nih.gov Following the reaction, the chiral auxiliary can be cleaved and recovered, yielding the enantiomerically enriched product. Similar applications can be envisioned for (S)-1-Amino-indan-4-ol, where its N-acylated derivatives could serve as effective chiral auxiliaries in the synthesis of α-substituted carboxylic acids and other valuable chiral building blocks.

Table 1: Representative Diastereoselective Alkylation using an Aminoindanol-Derived Auxiliary Data based on analogous reactions with 1-aminoindan-2-ol derivatives.

Electrophile Solvent Temp (°C) Yield (%) Diastereomeric Ratio (d.r.)
Benzyl bromide THF -78 >95 98:2
Allyl iodide THF -78 >95 97:3

Applications in Diastereoselective Cycloaddition Reactions

Diastereoselective cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for constructing complex cyclic systems with multiple stereocenters. The stereochemical course of these reactions can be controlled by employing a chiral dienophile, often prepared by attaching a chiral auxiliary to an acrylic acid derivative.

Derivatives of 1-aminoindan-2-ol have been shown to be excellent chiral auxiliaries in Lewis acid-catalyzed Diels-Alder reactions. nih.gov For example, N-acryloyl derivatives of sulfonamido-indanols react with cyclopentadiene (B3395910) to yield the corresponding cycloadducts with high endo/exo selectivity and excellent diastereoselectivity. nih.gov The indanol-derived auxiliary coordinates to the Lewis acid, locking the conformation of the dienophile and presenting a well-defined chiral environment that dictates the facial selectivity of the diene's approach. It is plausible that this compound could be similarly derivatized and employed to achieve high levels of stereocontrol in various cycloaddition reactions.

Table 2: Diastereoselective Diels-Alder Reaction with an Aminoindanol (B8576300) Auxiliary Data based on analogous reactions with 1-aminoindan-2-ol derivatives.

Diene Lewis Acid Yield (%) endo/exo Ratio Diastereoselectivity (endo)
Cyclopentadiene Et₂AlCl 85 >99:1 96:4
Cyclopentadiene SnCl₄ 80 >99:1 92:8

As a Component in Organocatalytic Systems

Organocatalysis has emerged as a vital branch of asymmetric synthesis, and bifunctional catalysts that can activate multiple reactants simultaneously are particularly effective. The amino and hydroxyl groups of (S)-1-Amino-indan-4-ol, held in a rigid chiral framework, are perfectly suited for creating such bifunctional organocatalysts.

Bifunctional Organocatalysts Incorporating Amino and Hydroxyl Functionalities

The aminoindanol scaffold is a cornerstone in the design of bifunctional organocatalysts where the amine acts as a Lewis base (or can be derivatized into a hydrogen-bond donor like a thiourea) and the hydroxyl group acts as a Brønsted acid or hydrogen-bond donor. beilstein-journals.orgnih.gov This dual activation mode is highly effective in reactions like Michael additions and Friedel-Crafts alkylations. beilstein-journals.orgresearchgate.net For instance, a tertiary amine catalyst derived from an aminoindanol can deprotonate a pronucleophile (like an oxindole), while the hydroxyl group simultaneously activates the electrophile (like a nitroalkene) through hydrogen bonding. nih.gov This synergistic activation within a single chiral molecule lowers the activation energy of the transition state and effectively controls the stereochemical outcome. (S)-1-Amino-indan-4-ol provides a robust scaffold for developing novel catalysts that operate via this powerful bifunctional mechanism.

Hydrogen Bonding Catalysis

Hydrogen bonding is a key interaction in many organocatalytic transformations. The aminoindanol core is frequently incorporated into catalysts such as thioureas and squaramides, which are potent hydrogen-bond donors. beilstein-journals.orgresearchgate.net These groups can activate electrophiles, particularly those containing nitro, carbonyl, or imine functionalities, by forming dual hydrogen bonds. The cis-arrangement of the functional groups in many aminoindanol derivatives enhances their ability to act as a bifunctional catalyst. researchgate.net A catalyst derived from (S)-1-Amino-indan-4-ol could activate a nitroalkene through hydrogen bonding between its derivatized amine (e.g., as a thiourea) and the nitro group, while the hydroxyl moiety could engage in a secondary interaction, guiding the nucleophile's approach and leading to high enantioselectivity. beilstein-journals.orgnih.gov

Phase-Transfer Catalysis

Chiral phase-transfer catalysts (PTCs) are valuable for performing stereoselective reactions between reactants located in different phases (e.g., a solid-liquid or liquid-liquid system). While research into aminoindanol-based PTCs is less common than other applications, the fundamental components for such a catalyst are present. Quaternization of the amino group in (S)-1-Amino-indan-4-ol would yield a chiral ammonium (B1175870) salt. The hydroxyl group could then participate in hydrogen bonding with the ion-paired anion, creating a well-defined chiral environment around the active catalytic species. Such a catalyst could potentially be effective in asymmetric alkylations, Michael additions, and other reactions under phase-transfer conditions, offering a practical and environmentally friendly catalytic method. nih.gov

Precursor for the Synthesis of Chiral N-Heterocyclic Carbenes (NHCs)

Chiral N-Heterocyclic Carbenes (NHCs) have become a major class of ligands in transition metal catalysis and have also found use as organocatalysts themselves. The synthesis of chiral NHCs often relies on the incorporation of a chiral backbone to impart stereocontrol. The rigid structure of (S)-1-Amino-indan-4-ol makes it a promising precursor for a new class of chiral NHC ligands.

The synthesis could involve the formation of a diamine by introducing a second nitrogen-containing substituent, followed by cyclization to form an imidazolium (B1220033) or related heterocyclic salt—the direct precursor to the NHC. The indanyl framework would provide steric bulk and a defined chiral pocket around the metal center to which the NHC is coordinated. Such ligands could find applications in a wide array of metal-catalyzed processes, including asymmetric hydrogenation, cross-coupling, and metathesis reactions, where the ligand's steric and electronic properties are critical for achieving high efficiency and stereoselectivity. researchgate.net

Derivatives and Analogues of S 1 Amino Indan 4 Ol Hydrochloride

Synthesis of Substituted (S)-1-Amino-indan-4-ol Derivatives

The synthesis of derivatives of (S)-1-amino-indan-4-ol can be broadly categorized into two main approaches: functionalization of the aromatic ring and derivatization of the exocyclic nitrogen and oxygen atoms. These modifications allow for the creation of a diverse library of chiral ligands and auxiliaries tailored for specific asymmetric reactions.

Introducing substituents onto the aromatic portion of the indane core can significantly alter the electronic properties and steric bulk of the resulting ligand. This can influence catalyst solubility, stability, and enantioselectivity. Methods for the synthesis of substituted 4-aminoindanes have been described, which can be adapted for the 4-hydroxy analogue. google.com Strategies often involve multi-step syntheses starting from appropriately substituted indanones or related precursors. For the closely related cis-1-amino-2-indanol, various substitution patterns on the aromatic ring have been prepared to modulate the ligand's properties for applications in asymmetric catalysis. nih.gov

Common functionalization reactions include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed, although regioselectivity can be a challenge and may require the use of protecting groups or specific directing groups.

Buchwald-Hartwig Amination: This cross-coupling reaction provides a general route to substituted 4-aminoindanes, though it often requires costly transition metal catalysts and the synthesis of halo-substituted indane precursors. google.com

Synthesis from Substituted Precursors: A more common approach is to begin the synthesis with an indane or indanone that already bears the desired aromatic substituents, carrying them through the synthetic sequence to form the final amino alcohol.

Modification of the amino and hydroxyl groups is a primary strategy for converting (S)-1-amino-indan-4-ol into effective chiral auxiliaries and ligands. These derivatizations create new functional groups that can coordinate to metal centers or participate in directing stereoselective reactions. Much of the synthetic methodology has been extensively developed for the analogous and well-studied compound, cis-1-aminoindan-2-ol. nih.gov

Common N- and O-Derivatizations:

N-Acylation and N-Sulfonylation: The primary amine can be readily converted into amides or sulfonamides. For instance, reaction with arylsulfonyl chlorides produces chiral sulfonamides. These derivatives have proven to be excellent chiral auxiliaries in asymmetric transformations such as Diels-Alder reactions and stereoselective aldol (B89426) reactions. nih.gov

Formation of Oxazolidinones: Treatment of the amino alcohol with phosgene (B1210022) or its equivalents, such as disuccinimidyl carbonate, yields a fused oxazolidinone. This rigid structure is a highly effective chiral auxiliary, famously used in Evans-type asymmetric aldol reactions and alkylations. nih.gov

Formation of Oxazaborolidines: The amino alcohol can react with borane (B79455) sources to form oxazaborolidine catalysts in situ. These are highly effective for the asymmetric reduction of ketones (Corey-Bakshi-Shibata reduction). Derivatives of the related cis-1-aminoindan-2-ol have been shown to provide high enantioselectivity in such reductions. nih.gov

Synthesis of Bis(oxazoline) (BOX) Ligands: The amino alcohol is a key precursor for the synthesis of C2-symmetric bis(oxazoline) ligands. These are "privileged ligands" in asymmetric catalysis, capable of coordinating to various metals to catalyze a wide range of reactions, including Diels-Alder and conjugate additions. nih.gov

Structure-Chirality Relationship Studies in Derivatives

The effectiveness of a chiral catalyst or auxiliary is intrinsically linked to its three-dimensional structure. For derivatives of (S)-1-amino-indan-4-ol, the rigid indane framework serves as a robust chiral scaffold, which is essential for achieving high stereoselectivity. nih.gov The conformational rigidity limits the number of possible transition state geometries in a reaction, making the stereochemical outcome more predictable. nih.gov

Derivatization at the nitrogen and oxygen atoms introduces new stereochemical directors. For example:

In N-arylsulfonamido derivatives , the bulky arylsulfonyl group provides significant steric hindrance, effectively shielding one face of the molecule. This steric directing effect is crucial in applications like the Diels-Alder reaction, where it controls the approach of the dienophile. nih.gov

In oxazolidinone auxiliaries , the fused ring system creates a highly ordered and predictable environment. Substituents attached to the oxazolidinone nitrogen are held in a fixed orientation, which allows for precise control over enolate geometry and subsequent diastereoselective alkylation or aldol reactions. nih.gov

The chirality of the original amino alcohol dictates the absolute configuration of the product. The advantage of the aminoindanol (B8576300) scaffold is that both enantiomers are often readily available, allowing for the synthesis of either enantiomer of a desired product. nih.gov

The relationship between the ligand's structure and the chirality of the product is often rationalized through the study of proposed transition state models, where steric and electronic interactions between the substrate, the chiral ligand, and any metal center are analyzed to predict the favored stereochemical pathway.

Impact of Derivatization on Catalytic Activity and Stereoselectivity

Modifying the structure of (S)-1-amino-indan-4-ol has a profound impact on its performance in asymmetric catalysis. Derivatization is the key to unlocking its potential, transforming a simple chiral molecule into a highly specialized tool for stereoselective synthesis. The following examples, primarily drawn from studies on the well-researched cis-1-aminoindan-2-ol, illustrate these effects.

Asymmetric Ketone Reduction:

Derivatives of aminoindanols are excellent ligands for catalysts used in the asymmetric reduction of prochiral ketones. When used to form oxazaborolidine catalysts with borane, they mediate the transfer of a hydride to the ketone, yielding a chiral secondary alcohol. The substitution on the indanol backbone significantly influences the outcome.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)
cis-Aminoindanol-BH₃Acetophenone>89>85
cis-Aminoindanol-BH₃Tetralone>89>98
cis-Aminoindanol-BH₃Hindered Ketones>89>95

This interactive table is based on data for cis-1-aminoindan-2-ol derived catalysts in asymmetric reductions. nih.gov

Asymmetric Diels-Alder Reaction:

N-Acryloyl derivatives of chiral 1-(arylsulfonamido)indan-2-ols function as effective chiral dienophiles in Lewis acid-catalyzed Diels-Alder reactions. The bulky sulfonamide group directs the approach of the diene, leading to high levels of diastereoselectivity.

AuxiliaryDieneLewis AcidYield (%)endo:exo RatioDiastereomeric Ratio
(1S,2R)-N-Acryloyl-1-(mesitylenesulfonamido)indan-2-olCyclopentadiene (B3395910)Et₂AlCl94>99:196:4
(1S,2R)-N-Acryloyl-1-(2,4,6-triisopropylbenzenesulfonamido)indan-2-olCyclopentadieneEt₂AlCl95>99:195:5

This interactive table is based on data for cis-1-aminoindan-2-ol derived auxiliaries in Diels-Alder reactions. nih.gov

Asymmetric Aldol Reactions:

Oxazolidinone auxiliaries derived from aminoindanols provide excellent stereocontrol in aldol reactions. The N-propionyl imide derived from (1S,2R)-aminoindanol, for instance, yields syn-aldol products with high diastereoselectivity, comparable to classic Evans auxiliaries. nih.gov

AuxiliaryElectrophileYield (%)Diastereoselectivity (syn:anti)
(1S,2R)-Aminoindanol-derived oxazolidinoneBenzaldehyde8997:3
(1S,2R)-Aminoindanol-derived oxazolidinoneIsovaleraldehyde8897:3

*This interactive table is based on data for cis-1-aminoindan-2-ol derived auxiliaries in syn-aldol reactions. nih.gov *

These examples demonstrate that derivatization is crucial for tuning the steric and electronic environment of the catalyst or auxiliary, which in turn directly controls both the efficiency (catalytic activity) and the stereochemical outcome (stereoselectivity) of the reaction.

Computational and Theoretical Studies on S 1 Amino Indan 4 Ol Hydrochloride

Conformational Analysis and Energy Landscapes

The biological activity and catalytic efficiency of a chiral molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the stable arrangements of atoms (conformers) and to map the energy landscape that governs the transitions between them. For aminoindanol (B8576300) systems, the five-membered ring of the indan (B1671822) scaffold is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The orientation of the amino and hydroxyl substituents further diversifies the conformational possibilities.

A detailed computational study on a related isomer, cis-3-aminoindan-1-ol, using Density Functional Theory (DFT) at the B3LYP level and Møller–Plesset perturbation theory (MP2), has provided significant insights that can be extrapolated to the (S)-1-Amino-indan-4-ol system. researchgate.net Such analyses typically involve a systematic search of the potential energy surface by rotating the flexible dihedral angles, followed by geometry optimization of the resulting structures to locate energy minima.

For (S)-1-Amino-indan-4-ol, the key conformational variables would include:

Ring Puckering: The conformation of the cyclopentane (B165970) ring.

Substituent Orientation: The pseudo-axial or pseudo-equatorial positions of the amino and hydroxyl groups.

Side-Chain Torsion: The rotation around the C-N and C-O bonds of the substituents.

Intramolecular hydrogen bonding plays a critical role in stabilizing specific conformers. researchgate.net In (S)-1-Amino-indan-4-ol, potential hydrogen bonds could form between the amino group (donor) and the hydroxyl group (acceptor), or vice versa. Additionally, interactions between the substituents and the aromatic π-system (such as OH···π or NH···π) can influence conformational preference. researchgate.net The relative energies of the conformers determine their population at a given temperature.

To quantify these interactions, the Atoms-in-Molecules (AIM) theory is often employed. This method analyzes the electron density topology to identify bond critical points (BCPs), which confirm the presence and characterize the strength of hydrogen bonds. researchgate.net

Table 1: Representative Conformational Data for Aminoindanol Isomers (Hypothetical Data Based on Analogous Systems) This table illustrates the type of data generated from a computational conformational analysis, based on findings for related compounds like cis-3-aminoindan-1-ol. researchgate.net

Conformer IDRing PuckerSubstituent Orientation (NH2/OH)Relative Energy (kcal/mol)Key Intramolecular Interaction
A EnvelopePseudo-equatorial / Pseudo-axial0.00NH···OH
B TwistPseudo-axial / Pseudo-equatorial0.85OH···π
C EnvelopePseudo-equatorial / Pseudo-equatorial1.50None
D TwistPseudo-axial / Pseudo-axial2.10Steric Repulsion

Note: The relative energies and specific interactions are illustrative and would require specific calculations for (S)-1-Amino-indan-4-ol hydrochloride.

Rationalization of Stereoselectivity in Reactions (e.g., Transition State Modeling)

(S)-1-Amino-indan-4-ol and its derivatives are often used as chiral ligands or auxiliaries in asymmetric synthesis. Computational chemistry is instrumental in explaining the origins of stereoselectivity by modeling the transition states of the key stereodetermining steps. The energy difference between the diastereomeric transition states leading to the major and minor stereoisomers directly correlates with the enantiomeric or diastereomeric excess observed experimentally.

Transition state modeling typically involves the following steps:

Reactant Complex Formation: Modeling the initial interaction of the reactants, including the chiral ligand, metal catalyst (if any), and substrates.

Transition State Search: Locating the saddle point on the potential energy surface that connects the reactant complex to the product. This is a computationally intensive task requiring specialized algorithms.

Frequency Calculation: Vibrational analysis is performed to confirm that the located structure is a true transition state (characterized by a single imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

The stereochemical outcome is then rationalized by comparing the relative free energies (ΔG‡) of the competing transition states. The lower energy transition state corresponds to the faster reaction pathway and the major product. Computational studies on reactions catalyzed by chiral imidazolidinones, for example, have successfully explained facial selectivity by analyzing the conformational reorganization of the catalyst in the transition state to avoid steric clashes. nih.gov For aminoindanol-based catalysts, the rigid indan backbone is expected to create a well-defined chiral pocket, forcing the substrate to approach in a specific orientation, thus leading to high stereoselectivity. nih.gov

Ligand-Substrate Interactions in Catalytic Cycles

Understanding the non-covalent interactions between the chiral ligand and the substrate (or a substrate-metal complex) throughout the catalytic cycle is crucial for designing more efficient and selective catalysts. Molecular docking and molecular dynamics (MD) simulations can be used to explore these interactions.

In a typical catalytic cycle involving a metal and a chiral ligand like (S)-1-Amino-indan-4-ol, the ligand first coordinates to the metal center. The substrate then binds to this chiral metal complex, forming a diastereomeric intermediate. The specific interactions within this intermediate, such as hydrogen bonding, steric repulsion, and electrostatic interactions, dictate the subsequent bond-forming or bond-breaking steps.

Computational models can visualize and quantify these interactions. For instance, DFT calculations can map the electrostatic potential of the chiral ligand and the substrate to identify regions of favorable electrostatic interaction. Non-covalent interaction (NCI) plots can be generated to visualize weak interactions like van der Waals forces and hydrogen bonds that are critical for molecular recognition and stereochemical control.

Prediction of Reactivity and Chiral Induction Mechanisms

Beyond rationalizing existing results, computational chemistry can predict the reactivity and stereoselectivity of new reactions or catalyst designs. Reactivity indices derived from DFT, such as frontier molecular orbital (HOMO-LUMO) energies, Fukui functions, and dual descriptors, can identify the most nucleophilic and electrophilic sites in reactants, offering predictions about regioselectivity.

The mechanism of chiral induction can be elucidated by dissecting the energy contributions in the transition state. Energy decomposition analysis (EDA) can partition the interaction energy between the chiral catalyst and the substrate into physically meaningful components, such as electrostatic, Pauli repulsion, and orbital interaction terms. This analysis reveals which forces are dominant in the stereodifferentiation process. For example, it can determine whether stereoselectivity is governed by steric hindrance (Pauli repulsion) or by favorable orbital interactions between the catalyst and the substrate in one transition state over the other. By understanding these fundamental mechanisms, researchers can rationally modify the ligand structure to enhance its performance.

Future Research Directions and Prospects

Development of Novel and Efficient Synthetic Routes

While the synthesis of (S)-1-Amino-indan-4-ol hydrochloride can be accomplished, future research will likely focus on developing more efficient, stereoselective, and scalable routes. Current methods often involve multi-step sequences that may not be optimal for large-scale production. ontosight.ai Drawing inspiration from the well-established syntheses of analogues like cis-1-aminoindan-2-ol, several promising avenues can be explored. nih.govmdpi.com

Key areas for future synthetic development include:

Asymmetric Reduction of Prochiral Ketones: A primary strategy involves the asymmetric reduction of 4-hydroxyindan-1-one. This could be achieved using chiral catalysts, such as those based on oxazaborolidines or transition metals (e.g., Ruthenium, Rhodium) with chiral ligands, to set the desired (S)-stereocenter at the C1 position.

Biocatalytic Approaches: The use of enzymes, particularly ketoreductases (KREDs) or transaminases (TAs), offers a highly selective and environmentally benign route. A potential pathway could involve the enzymatic reductive amination of 4-hydroxyindan-1-one to directly yield the desired (S)-amino alcohol with high enantiomeric excess. nih.govmdpi.com

Chiral Pool Synthesis: Starting from enantiopure precursors derived from the chiral pool is another viable strategy. For instance, methods analogous to the synthesis of cis-1-aminoindan-2-ol from indene (B144670) via chiral epoxidation could be adapted, although this would require significant modification to introduce the 4-hydroxy group. nih.gov

C-H Functionalization: Modern synthetic methods involving directed C-H amination on an indane scaffold bearing a 4-hydroxyl group could provide a more direct and atom-economical route, bypassing the need for a ketone precursor. mdpi.com

Table 1: Comparison of Potential Future Synthetic Routes
Synthetic StrategyPotential Starting MaterialKey TransformationAnticipated AdvantagesPotential Challenges
Asymmetric Catalysis4-Hydroxyindan-1-oneAsymmetric transfer hydrogenationHigh enantioselectivity, scalabilityCatalyst cost and optimization
Biocatalysis4-Hydroxyindan-1-oneEnzymatic reductive aminationHigh selectivity, green conditionsEnzyme discovery and engineering
Adaptation of Known MethodsIndeneEpoxidation followed by Ritter reactionBased on established procedures nih.govRequires methods for 4-hydroxylation
C-H Functionalization4-HydroxyindanDirected C-H aminationHigh atom economy, shorter routeRegio- and stereoselectivity control

Exploration of New Catalytic Applications

The rigid, conformationally constrained scaffold of aminoindanols makes them excellent chiral ligands and auxiliaries in asymmetric synthesis. nih.govbeilstein-journals.org While cis-1-aminoindan-2-ol has been extensively used to create ligands for reactions like asymmetric reductions and Diels-Alder reactions, the 4-hydroxy analogue remains largely unexplored in this context. nih.govacs.org

Future research should focus on synthesizing derivatives of this compound and evaluating their efficacy as ligands in a variety of asymmetric transformations. The altered position of the hydroxyl group, from C2 to C4, will change the geometry of metal coordination and the nature of non-covalent interactions in the transition state, potentially leading to novel reactivity or improved selectivity.

Potential catalytic applications to be explored:

Asymmetric Transfer Hydrogenation: Derivatives could serve as ligands for Ruthenium or Rhodium catalysts in the asymmetric transfer hydrogenation of ketones and imines. acs.org

Organocatalysis: The bifunctional nature (amine and alcohol) of the molecule makes it a candidate for organocatalysis, for example in aldol (B89426) or Michael reactions, where it can act as a hydrogen-bond donor. beilstein-journals.org

Lewis Acid Catalysis: Derivatization into bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) type ligands could yield powerful catalysts for copper- or magnesium-catalyzed reactions, such as enantioselective Diels-Alder and Friedel-Crafts reactions. nih.govmdpi.com

Integration into Complex Total Syntheses

Chiral building blocks are fundamental to the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). The cis-1-aminoindan-2-ol core, for example, is a key component of the highly successful HIV protease inhibitor Indinavir. nih.gov Similarly, this compound represents a valuable chiral synthon that could be incorporated into novel bioactive molecules.

Future prospects in this area include:

Peptidomimetics: The rigid indane backbone can be used to create conformationally constrained amino acid surrogates for incorporation into peptides, potentially enhancing their stability and biological activity.

Natural Product Synthesis: The compound could serve as a key fragment in the asymmetric synthesis of complex natural products, where its defined stereochemistry can be used to control the formation of new stereocenters. nih.gov For instance, it could be used as a chiral auxiliary, similar to how aminoindanol-based oxazolidinones have been used in aldol reactions for natural product synthesis. nih.gov

Drug Discovery: The scaffold can be used in medicinal chemistry to develop new therapeutic agents. The specific arrangement of the amino and hydroxyl groups on the indane frame may lead to unique interactions with biological targets.

Green Chemistry Approaches in its Synthesis and Application

Adopting green chemistry principles is crucial for the sustainable development of chemical processes. unibo.it Future research on this compound should prioritize environmentally benign methods for both its synthesis and its use.

Key green chemistry avenues include:

Biocatalytic Synthesis: As mentioned in section 7.1, employing enzymes like transaminases or dehydrogenases can replace traditional chemical routes that often use harsh reagents and generate significant waste. wiley.com This approach offers mild reaction conditions and high selectivity. nih.gov

Atom Economy: Developing catalytic routes, such as C-H functionalization, that maximize the incorporation of atoms from reactants into the final product.

Use of Greener Solvents: Shifting away from hazardous organic solvents towards more sustainable alternatives like water, ethanol, or supercritical CO2 in both the synthesis and application of the compound.

Catalytic Applications: The use of the compound to develop highly efficient catalysts (as discussed in 7.2) is inherently a green approach, as a small amount of catalyst can generate a large amount of product, reducing waste.

Advanced Spectroscopic Characterization Beyond Basic Identification

A deep understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for rational design in its catalytic and medicinal applications. While standard techniques like NMR and mass spectrometry confirm its basic structure, more advanced methods are needed for a complete picture.

Future research should employ:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous proof of its absolute configuration and detailed information about its solid-state conformation and intermolecular interactions.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) spectroscopy are highly sensitive to the chiral environment of the molecule. Studying the CD spectra of the compound and its derivatives can provide insights into its solution-phase conformation and how it changes upon metal binding or derivatization. metu.edu.trmdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict stable conformers, calculate spectroscopic properties (like CD and NMR spectra), and model transition states in catalytic reactions involving ligands derived from this scaffold. mdpi.comnih.govmdpi.com This synergy between experimental and computational analysis can accelerate the development of new applications.

Table 2: Proposed Advanced Characterization Methods
TechniqueInformation GainedRelevance to Future Research
Single-Crystal X-ray DiffractionAbsolute configuration, bond lengths/angles, solid-state packingDefinitive structural proof; aids in catalyst design
Circular Dichroism (CD) SpectroscopySolution-phase conformation, chiroptical propertiesEstablishes structure-property relationships for chiral recognition
Computational Chemistry (e.g., DFT)Conformational analysis, predicted spectra, reaction mechanismsRationalizes experimental observations and guides ligand design

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to produce enantiomerically pure (S)-1-Amino-indan-4-ol hydrochloride, and how is stereochemical integrity maintained?

  • Methodology : Chiral resolution or asymmetric synthesis (e.g., using chiral auxiliaries or catalysts) is critical. Post-synthesis, optical rotation analysis and chiral HPLC (e.g., using a Chiralpak® column) validate enantiopurity . Recrystallization in polar solvents (e.g., methanol/water mixtures) enhances purity while minimizing racemization .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodology :

  • Structural : Use 1H^1H-NMR (400 MHz, D2_2O) to confirm the indan ring protons (δ 6.8–7.2 ppm) and amine/ol groups (δ 3.1–3.5 ppm). Mass spectrometry (ESI+) verifies the molecular ion peak at m/z 166.1 (free base) and 202.6 (hydrochloride) .
  • Thermal : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset >200°C, confirming thermal stability .

Q. What analytical methods are validated for quantifying this compound in complex matrices?

  • Methodology : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm achieves a linear range of 0.1–100 µg/mL (R2^2 > 0.999). LC-MS/MS (MRM mode) enhances sensitivity for trace analysis in biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic molecular interactions in this compound?

  • Methodology : Variable-temperature NMR (VT-NMR) experiments (25–80°C) identify conformational changes. For example, broadening of NH3+_3^+ signals at higher temperatures suggests hydrogen-bonding disruptions. DFT calculations (B3LYP/6-31G*) model preferred conformers .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric organocatalytic reactions?

  • Methodology : Screen solvent polarity (e.g., DMF vs. THF) and additives (e.g., chiral phosphoric acids) to enhance enantioselectivity. Kinetic studies (e.g., Eyring plots) correlate activation parameters (ΔH‡, ΔS‡) with reaction rates. Control experiments (e.g., racemic vs. enantiopure catalyst) isolate stereochemical effects .

Q. How do pH and counterion effects influence the solubility and bioavailability of this compound?

  • Methodology :

  • Solubility : Use shake-flask method (pH 1–10 buffers) with UV quantification. Hydrochloride salt shows maximum solubility at pH < 3 (protonated amine) .
  • Bioavailability : Parallel artificial membrane permeability assay (PAMPA) predicts intestinal absorption (Pe > 1 × 106^{-6} cm/s indicates high permeability) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., pKa values) for this compound?

  • Methodology : Validate computational models (e.g., COSMO-RS) with potentiometric titration (GLP methods). Discrepancies >0.5 pH units indicate model limitations (e.g., solvent effects). Cross-reference with literature analogs (e.g., indan derivatives) to identify systematic errors .

Method Validation Tables

Table 1 : Analytical Method Parameters for this compound

ParameterHPLC (UV)LC-MS/MS
ColumnC18, 250 × 4.6 mmHILIC, 100 × 2.1 mm
LOD0.05 µg/mL0.001 µg/mL
Recovery (%)98–10295–105
Precision (RSD%)<2.0<1.5
Source: Adapted from

Table 2 : Thermal Stability Profile (TGA)

Temperature (°C)Mass Loss (%)Interpretation
25–1500.2Moisture
200–25098.5Decomposition
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.